2-fluoro-N-phenylbenzamide
Overview
Description
2-fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO . It is a member of the benzamide family, which are organic compounds containing a carboxamide substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of 2-fluoro-N,N-diphenylbenzamide, a related compound, has been reported in the literature . The compound was synthesized from diphenylamine using 2-fluoro benzoyl chloride as a side chain . The single crystals were successfully developed by a slow evaporation method using ethyl acetate as a solvent at room temperature .Molecular Structure Analysis
The molecular structure of 2-fluoro-N-phenylbenzamide consists of a benzene ring attached to an amide group and a fluorine atom . The compound has a molecular weight of 215.22300 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.22300 . The synthesized compound has a fragmented ion peak (m/z = 291) as confirmed by gas-chromatographic mass spectrometry investigation . The lower cut-off wavelength of the compound is found to be 240 nm, and the experimental and theoretical optical band gap was calculated as 3.21 and 3.1083 eV, respectively .Scientific Research Applications
Summary of the Application
2-fluoro-N,N-diphenylbenzamide (2FNNDPBA), a natural nonlinear optical (NLO) single crystal, was synthesized for its opto-electrical properties .
Methods of Application or Experimental Procedures
The compound was synthesized from diphenylamine using 2-fluoro benzoyl chloride as a side chain . Single crystals were developed by a slow evaporation method using ethyl acetate as a solvent at room temperature . The synthesized compound was confirmed by gas-chromatographic mass spectrometry analysis .
Results or Outcomes
The compound showed excellent NLO activity . The second harmonic generation (SHG) efficiency was 2.22 times that of standard potassium dihydrogen phosphate . The laser damage threshold of the crystals was found to be 1.18 GW·cm−2 .
2. Fluorescent Probes
Summary of the Application
Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety . 2-fluoro-N-phenylbenzamide could potentially be used as a fluorescent probe, although the specific details are not provided in the source .
Methods of Application or Experimental Procedures
The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
Results or Outcomes
The paper discusses the design, synthesis, and characterization of fluorescent probes, explores new design and development trends of fluorescent probes in various fields .
Future Directions
The compound 2-fluoro-N,N-diphenylbenzamide has been studied for its opto-electrical properties . It shows promise in the field of nonlinear optics, with a second harmonic generation (SHG) efficiency 2.22 times that of standard potassium dihydrogen phosphate . This suggests potential future applications in the field of optoelectronics.
properties
IUPAC Name |
2-fluoro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRRNCQLJGEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938548 | |
Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-phenylbenzamide | |
CAS RN |
1747-80-4 | |
Record name | NSC51889 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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